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Introduction

G protein-coupled receptor 84 (GPR84) is a rhodopsin-like class A GPCR that has emerged as
a significant player in the regulation of immune responses and inflammation.[1] Primarily
expressed on the surface of immune cells such as macrophages, neutrophils, monocytes, and
microglia, GPR84 acts as a sensor for medium-chain fatty acids (MCFASs), particularly those
with 9-14 carbon atoms.[2][3][4] Its expression is notably upregulated in response to pro-
inflammatory stimuli, positioning it as a key modulator in various inflammatory conditions.[1]
GPR84 activation is linked to crucial immune functions including chemotaxis, phagocytosis,
and the production of inflammatory mediators. This guide provides a comprehensive technical
overview of GPR84's role in inflammatory signaling, its downstream pathways, and the
experimental methodologies used to investigate its function, serving as a resource for
professionals in immunology and drug discovery.

GPR84 Expression and Regulation

GPR84 expression is predominantly found in cells of the innate immune system. Studies have
shown high levels of GPR84 mRNA in human polymorphonuclear leukocytes (PMNs) and
macrophages. The expression of GPR84 is not static; it is significantly upregulated by
inflammatory triggers. For instance, pro-inflammatory molecules like lipopolysaccharide (LPS),
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TNF-a, IL-1[3, and interferon-y can increase GPR84 expression in various immune and stromal
cell subsets. This upregulation suggests a feed-forward mechanism where an initial
inflammatory stimulus primes immune cells to be more responsive to GPR84 ligands, thereby
amplifying the inflammatory cascade. Conditions such as endotoxemia, hyperglycemia, and
hypercholesterolemia have also been shown to increase GPR84 expression in murine tissues
and macrophages.

Ligands of GPR84: Agonists and Antagonists

The function of GPR84 is modulated by a range of endogenous and synthetic ligands. While
MCFAs (C9-C14) are considered its endogenous activators, their relatively low in vivo
concentrations have driven the development of more potent synthetic tools to study the
receptor's function.

Table 1: Key GPR84 Agonists and Antagonists
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Medium-Chain ligands, with
. Endogenous . .
Fatty Acids ) capric acid -
Agonist .
(MCFAs) (C10) being
most potent.
Potent and
6-n- specific
octylaminouracil Synthetic Agonist  surrogate agonist ~105 nM
(6-OAU) widely used in
research.
A naturally
occurring

Diindolylmethane

Allosteric Agonist
(DIM)

compound that -
acts as an

allosteric agonist.

ZQ-16 Synthetic Agonist

Potent and
] ) 0.213 uM
selective agonist.

DL-175 Biased Agonist

Selectively
activates G-
protein signaling
with less -
arrestin

recruitment.

GLPG1205 Antagonist

Potent and

specific

antagonist; has -
been evaluated

in clinical trials.

| PBI-4050 | Antagonist | Dual-action molecule, also a GPR40 agonist. | - | |
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Core Signaling Pathways

GPR84 activation initiates downstream signaling primarily through two major pathways: Gai/o
protein coupling and [3-arrestin recruitment. The specific pathway engaged can be influenced
by the activating ligand, leading to biased agonism.

Gai/o-Protein-Coupled Pathway

The canonical signaling pathway for GPR84 involves coupling to pertussis toxin (PTX)-
sensitive Gai/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (cCAMP) levels. Activation of this pathway is central to many
of the receptor's pro-inflammatory functions.

e Downstream Effectors:

o PI3K/Akt Pathway: GPR84 activation enhances the phosphorylation of Akt, a key regulator
of cell survival and metabolism.

o MAPK/ERK Pathway: The receptor stimulates the phosphorylation of ERK (extracellular
signal-regulated kinase), which is involved in cell proliferation and differentiation.

o NF-kB Pathway: GPR84 activation promotes the nuclear translocation of the p65 subunit
of NF-kB, a critical transcription factor for inflammatory gene expression.

o Calcium Mobilization: The release of G3y subunits from activated Gai/o proteins can
promote the release of calcium (Ca2+) from the endoplasmic reticulum, influencing
mitochondrial function and other cellular processes.
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Caption: GPR84 Gai/o-protein signaling cascade.

B-Arrestin Pathway

In addition to G-protein coupling, agonist-activated GPR84 can recruit 3-arrestin adaptor
proteins. This interaction is crucial for receptor desensitization, internalization, and can also
initiate G-protein-independent signaling cascades. Some synthetic ligands, like DL-175, exhibit
biased agonism, resulting in less B-arrestin signaling compared to agonists like 6-OAU. This
biased signaling can lead to distinct functional outcomes; for example, DL-175 induces similar
phagocytic activity to 6-OAU but with reduced chemotaxis in macrophages.
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Caption: GPR84 B-arrestin recruitment and downstream events.
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Functional Roles in Inflammation

Activation of GPR84 in immune cells triggers a suite of pro-inflammatory responses that are
critical to the innate immune response.

Cytokine and Chemokine Production

A primary function of GPR84 is to amplify the production of pro-inflammatory mediators. In
macrophages, GPR84 agonists enhance the expression of cytokines like TNF-q, IL-6, and IL-
12B, and chemokines such as CCL2, CCL5, and CXCL1, particularly when the cells are
already in an inflammatory state (e.g., pre-treated with LPS). Similarly, in PMNs, GPR84
activation amplifies LPS-stimulated IL-8 production. This function establishes GPR84 as an
enhancer of inflammatory signaling rather than an initiator.

Table 2: GPR84-Mediated Effects on Inflammatory Mediators

Cell Type Stimulus Mediator Effect Reference
Murine 6-OAU (after TNFa, IL-6, IL- Increased
Macrophages LPS) 12B Expression
Murine 6-OAU (after CCL2, CCL5, Increased
Macrophages LPS) CXCL1 Expression
6-OAU (after Increased
Human PMNs IL-8 )
LPS) Production
Human , Increased
GPR84 Agonists TNFa )
Macrophages Production

| GPR84-/- Macrophages | LPS | IL-6, IL-13, TNF-a | Decreased Production | |

Phagocytosis and Chemotaxis

GPR84 signaling plays a direct role in modulating the migratory and phagocytic capacity of
immune cells.

o Chemotaxis: GPR84 agonists act as chemoattractants for both PMNs and macrophages,
promoting their migration to sites of inflammation. This process is dependent on the Gai/o
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pathway.

o Phagocytosis: Activation of GPR84 enhances the phagocytic activity of macrophages.
Studies have shown that GPR84 activation can increase bacterial adhesion and
phagocytosis. Furthermore, GPR84 signaling can synergize with the blockade of anti-
phagocytic signals (like CD47) on cancer cells to boost their clearance by macrophages.

Experimental Methodologies

Investigating the GPR84 signaling pathway requires a combination of cellular, molecular, and
biochemical assays. Below are protocols for key experiments commonly cited in GPR84
research.

Protocol: Analysis of GPR84-Mediated ERK/Akt
Phosphorylation

This protocol details the use of Western Blotting to measure the activation of downstream
signaling pathways in macrophages following GPR84 stimulation.

o Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line
(e.g., U937) in appropriate media.

e Cell Stimulation:

[e]

Seed cells in 6-well plates and allow them to adhere.

o

If required, pre-treat cells with a pro-inflammatory stimulus like LPS (e.g., 0.1 pg/ml) for 2
hours to upregulate GPR84 expression.

Starve cells in serum-free media for 2-4 hours before agonist treatment.

o

[¢]

Treat cells with a GPR84 agonist (e.g., 1 uM 6-OAU) or vehicle control for various time
points (e.g., 5, 15, 30, 60 minutes).

e Protein Extraction:

o Wash cells with ice-cold PBS.
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o Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

o Collect the supernatant containing the protein extract.

» Western Blotting:
o Determine protein concentration using a BCA assay.
o Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

o Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt,
total Akt, phospho-ERK, and total ERK.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

o Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).
Normalize the phosphorylated protein levels to the total protein levels.

Protocol: Measurement of Cytokine Secretion via ELISA

This protocol describes how to quantify the release of inflammatory cytokines from
macrophages after GPR84 activation.

e Cell Culture and Stimulation:
o Seed macrophages in a 24-well plate.

o Pre-treat cells with LPS (0.1 pg/ml) for 2 hours.
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o Wash cells and add fresh media containing the GPR84 agonist (e.g., 1 uM 6-OAU) or
vehicle. For antagonist studies, pre-incubate with the antagonist for 30 minutes before
adding the agonist.

o Incubate for a specified period (e.g., 4-24 hours).

o Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular
debris.

e ELISA (Enzyme-Linked Immunosorbent Assay):
o Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-q, IL-6).
o Follow the manufacturer's instructions precisely. This typically involves:
» Coating a 96-well plate with a capture antibody.
» Adding standards and samples (supernatants) to the wells.
» Incubating with a detection antibody.
» Adding a substrate (e.g., TMB) to develop a colorimetric reaction.

» Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g.,
450 nm) using a plate reader.

» Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the
standard curve.
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Caption: Workflow for studying GPR84-mediated inflammation.

Conclusion and Future Directions

GPR84 is unequivocally a pro-inflammatory receptor that plays a crucial role in amplifying
immune responses, particularly within the myeloid cell lineage. Its activation via the Gai/o
pathway triggers a cascade involving Akt, ERK, and NF-kB, leading to enhanced cytokine
production, chemotaxis, and phagocytosis. The upregulation of GPR84 expression during

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10856970?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

inflammation suggests it is a key component of a positive feedback loop that sustains and
enhances the immune response.

For drug development professionals, GPR84 presents a compelling target. The development of
GPR84 antagonists is a promising strategy for treating chronic inflammatory and fibrotic
diseases where myeloid cell activation is pathogenic. Conversely, GPR84 agonists, particularly
biased agonists that promote phagocytosis without excessive inflammation, could offer
therapeutic potential in contexts like cancer immunotherapy. Future research should focus on
further elucidating the nuances of biased agonism, identifying additional endogenous ligands,
and exploring the role of GPR84 in a broader range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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